molecular formula C15H22BKN6 B102389 Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride CAS No. 17567-17-8

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride

Cat. No.: B102389
CAS No.: 17567-17-8
M. Wt: 336.29 g/mol
InChI Key: NTWZGFNSHCFHIJ-UHFFFAOYSA-N
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Preparation Methods

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is synthesized by reacting potassium borohydride with 3,5-dimethylpyrazole. During this reaction, hydrogen gas is evolved as each pyrazole reacts with the boron. The reaction becomes more challenging with each successive 3,5-dimethylpyrazolyl due to increased steric hindrance around the boron . The required dimethylpyrazole is obtained by condensing hydrazine and acetylacetone .

Chemical Reactions Analysis

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride undergoes various chemical reactions, including:

    Oxidation and Reduction: It can participate in redox reactions due to the presence of the borohydride group.

    Substitution Reactions: The compound can undergo substitution reactions where the pyrazolyl groups are replaced by other ligands.

    Coordination Reactions: It acts as a ligand, coordinating with metals to form complexes.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride involves its role as a ligand. The three nitrogen centers in the pyrazolyl groups that are not bonded to boron act as active binding sites. These sites coordinate with metals, forming stable complexes. The methyl groups on the pyrazolyl rings increase steric hindrance, allowing only one ligand to bind to a metal, leaving other coordination sites available for catalysis .

Comparison with Similar Compounds

Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is unique due to the presence of methyl groups on the pyrazolyl rings, which provide steric protection and influence the coordination behavior. Similar compounds include:

These differences highlight the unique properties of this compound in terms of steric hindrance and coordination behavior.

Properties

CAS No.

17567-17-8

Molecular Formula

C15H22BKN6

Molecular Weight

336.29 g/mol

IUPAC Name

potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide

InChI

InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1

InChI Key

NTWZGFNSHCFHIJ-UHFFFAOYSA-N

Isomeric SMILES

[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+]

SMILES

[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+]

Canonical SMILES

[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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